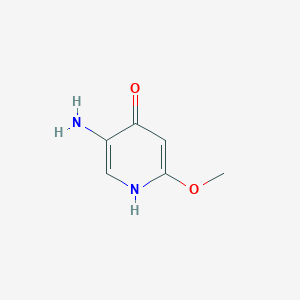![molecular formula C17H17NO3 B1445568 {3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid CAS No. 1375069-13-8](/img/structure/B1445568.png)
{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid
Vue d'ensemble
Description
{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid is an organic compound with the molecular formula C17H17NO3 It is characterized by the presence of an ethylcarbamoyl group attached to a biphenyl structure, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid typically involves the following steps:
Formation of the Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki-Miyaura coupling reaction.
Introduction of the Ethylcarbamoyl Group: The ethylcarbamoyl group is introduced through a reaction with ethyl isocyanate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of {3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The ethylcarbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their function . The acetic acid moiety can participate in acid-base interactions, further affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-[3-(Methylcarbamoyl)phenyl]phenyl}acetic acid: Similar structure but with a methyl group instead of an ethyl group.
{3-[3-(Propylcarbamoyl)phenyl]phenyl}acetic acid: Similar structure but with a propyl group instead of an ethyl group.
{3-[3-(Butylcarbamoyl)phenyl]phenyl}acetic acid: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
{3-[3-(Ethylcarbamoyl)phenyl]phenyl}acetic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethylcarbamoyl group provides a balance between hydrophobic and hydrophilic characteristics, enhancing its solubility and reactivity . The biphenyl structure offers rigidity and stability, making it a valuable scaffold in various applications .
Propriétés
IUPAC Name |
2-[3-[3-(ethylcarbamoyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-18-17(21)15-8-4-7-14(11-15)13-6-3-5-12(9-13)10-16(19)20/h3-9,11H,2,10H2,1H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFDLRCJKCXOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742998 | |
| Record name | [3'-(Ethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-13-8 | |
| Record name | [3'-(Ethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1445486.png)

![Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate](/img/structure/B1445490.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B1445493.png)


![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1445499.png)


![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)


